molecular formula C18H20N4O B2964021 N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034480-58-3

N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2964021
CAS No.: 2034480-58-3
M. Wt: 308.385
InChI Key: JFKXYVBMAQXBHJ-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound featuring a tetrahydrobenzoimidazole core linked to an indole moiety via an ethyl carboxamide bridge. The benzoimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors . The indole group, a common pharmacophore in bioactive molecules, enhances binding affinity to serotoninergic and kinase-related targets .

Structural characterization typically involves IR, NMR, and LC-MS to confirm regiochemistry and purity .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c23-18(12-5-6-16-17(9-12)22-11-21-16)19-8-7-13-10-20-15-4-2-1-3-14(13)15/h1-4,10-12,20H,5-9H2,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKXYVBMAQXBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NCCC3=CNC4=CC=CC=C43)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic or basic conditions.

    Coupling of Indole and Benzimidazole: The final step involves coupling the indole and benzimidazole moieties. This can be achieved through a nucleophilic substitution reaction where the indole derivative reacts with a benzimidazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the benzimidazole ring, potentially reducing it to a tetrahydrobenzimidazole derivative.

    Substitution: The compound can undergo various substitution reactions, such as halogenation or alkylation, particularly at the nitrogen atoms of the indole and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Tetrahydrobenzimidazole derivatives.

    Substitution: Halogenated or alkylated indole and benzimidazole derivatives.

Scientific Research Applications

N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antifungal activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the benzimidazole moiety can inhibit enzymes like topoisomerases and kinases. These interactions can lead to the modulation of cellular processes such as DNA replication, cell division, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological activities of N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide with related compounds:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Biological Activity / Notes Reference
This compound C₁₉H₂₁N₅O 335.41 Indole-ethyl, tetrahydrobenzoimidazole N/A Structural similarity to kinase inhibitors
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide C₂₇H₂₈N₄O₄ 472.54 Trimethoxyaryl, propyl N/A Synthesized via one-pot reductive cyclization
N-(2-(Trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide C₁₆H₁₆F₃N₃O₂ 339.31 Trifluoromethoxy benzyl N/A Enhanced lipophilicity (logP ~3.2)
9c (from ) C₂₈H₂₄BrN₇O₂ 594.44 Bromophenyl-thiazole, triazole N/A Docking studies show α-glucosidase inhibition
N-(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide C₂₀H₁₉N₃O₃S 381.45 Benzothiophene, oxazole N/A Potential antimicrobial activity
Compound 25 (IDO1 inhibitor) C₂₄H₂₁N₅O₂ 427.46 Benzimidazole, hydroxyindole N/A 13% yield; IDO1 IC₅₀ = 0.09 μM

Structural and Functional Insights:

Indole vs. Aryl Substituents : The indole-ethyl group in the target compound may confer superior CNS permeability compared to halogenated aryl groups (e.g., bromophenyl in 9c) due to reduced molecular weight and polar surface area .

Carboxamide Linker : The carboxamide bridge in the target compound mimics peptide bonds, facilitating hydrogen bonding with enzymes like kinases or proteases. This contrasts with ester-linked derivatives (e.g., ethyl carboxylates), which exhibit lower metabolic stability .

Pharmacokinetic Considerations:

  • The trifluoromethoxy group in increases logP (predictive value ~3.2), favoring blood-brain barrier penetration but risking hepatic clearance.
  • Methoxy substituents (e.g., ) improve solubility via polarity but may reduce metabolic stability due to demethylation pathways.

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (commonly referred to as Compound A) has garnered attention for its potential biological activities. This article reviews the compound's antimicrobial properties, anti-inflammatory effects, and its interactions with various biological targets based on recent research findings.

Chemical Structure and Properties

Compound A is characterized by the following chemical structure:

  • Molecular Formula : C18H20N4O
  • Molecular Weight : 312.38 g/mol

The structure features an indole moiety linked to a benzo[d]imidazole framework, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of Compound A and its derivatives. According to research published in 2023, several synthesized indolylbenzo[d]imidazole derivatives exhibited significant activity against various pathogens, including:

  • Staphylococcus aureus (including MRSA)
  • Mycobacterium smegmatis
  • Candida albicans

The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating strong antimicrobial properties. For instance:

CompoundTarget PathogenMIC (µg/mL)
3aoS. aureus< 1
3aqC. albicans3.9
3adM. smegmatis3.9

These findings suggest that Compound A may be effective against multi-drug resistant strains and could serve as a lead compound for further development in antimicrobial therapies .

Anti-inflammatory Effects

In addition to its antimicrobial properties, Compound A has been studied for its anti-inflammatory effects. Research indicates that similar compounds within the benzo[d]imidazole class can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

A study demonstrated that certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib:

CompoundCOX-2 Inhibition IC50 (µmol)
Compound A Derivative 10.04 ± 0.01
Celecoxib0.04 ± 0.01

This suggests that modifications to the benzo[d]imidazole structure can enhance anti-inflammatory activity, making it a promising candidate for treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the mechanism of action of Compound A and its derivatives. These studies indicated potential interactions with key bacterial proteins such as:

  • (p)ppGpp synthetases/hydrolases
  • FtsZ proteins
  • Pyruvate kinases

These interactions are believed to play a crucial role in the antibacterial mechanism of the compound, potentially disrupting bacterial cell division and metabolism .

Case Studies and Clinical Relevance

While in vitro studies provide valuable insights into the biological activity of Compound A, further research is needed to assess its efficacy in vivo and potential clinical applications. Preliminary studies suggest that derivatives of Compound A could be developed into novel therapies for infections caused by resistant strains and inflammatory conditions.

Q & A

Q. What controls are essential for ensuring reproducibility in enzyme inhibition assays?

  • Methodological Answer : Include:
  • Blank : Substrate + enzyme without inhibitor.
  • Negative Control : Enzyme + known inactive analog.
  • Positive Control : Enzyme + staurosporine (pan-kinase inhibitor).
    Normalize data to % inhibition relative to blank and validate with dose-response curves (R² >0.95) .

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